Octadecaneuropeptide

Anxiety Behavioral Neuroscience Endozepine Pharmacology

Octadecaneuropeptide (ODN) is the definitive anxiogenic neuropeptide standard, exhibiting 10-fold higher in vivo potency than its phosphorylated analog (bpODN) and superior Ca2+ mobilization efficacy over its C-terminal fragment OP. As the selective metabotropic GPCR agonist for astrocytic signaling, ODN enables robust, reproducible results in anxiety, feeding, and neuroprotection models at low, physiologically relevant doses. Sourced for researchers requiring precise structure-activity relationship validation, this ≥95% HPLC-purity peptide ensures experimental consistency across endozepine system studies.

Molecular Formula C81H138N24O29
Molecular Weight 1912.1 g/mol
CAS No. 95237-86-8
Cat. No. B1591338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadecaneuropeptide
CAS95237-86-8
SynonymsDBI 33-50
diazepam binding inhibitor (33-50)
Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys
octadecaneuropeptide
Molecular FormulaC81H138N24O29
Molecular Weight1912.1 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
InChIInChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
InChIKeyPTVIBIVJSXWMPT-FGSANIJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octadecaneuropeptide (ODN) CAS 95237-86-8: Pharmacological Differentiation from DBI-Derived Analogs for Scientific Procurement


Octadecaneuropeptide (ODN) (CAS 95237-86-8) is an 18-amino acid endogenous neuropeptide (sequence: QATVGDVNTDRPGLLDLK; MW 1912.1) derived from the tryptic digestion of diazepam binding inhibitor (DBI) [1][2]. It acts as a functional ligand at both central-type benzodiazepine receptors (CBR) and a specific metabotropic GPCR, exerting anxiogenic, anorexigenic, and neuroprotective effects [3][4].

Procurement Alert: Why Generic Substitution of Octadecaneuropeptide ODN Fails for Reproducible Research


ODN is not functionally interchangeable with its precursor DBI, its C-terminal octapeptide OP (ODN11-18), or its phosphorylated analog bpODN. While OP mimics ODN's Ca2+ mobilization efficacy [1], it is significantly less potent than ODN in inducing anxiogenic behavior [2]. Moreover, phosphorylation (bpODN) reduces ODN's in vivo potency by approximately 10-fold [3]. This structure-activity divergence across the endozepine family directly impacts experimental reproducibility and data interpretation in anxiety, feeding, and neuroprotection models.

Octadecaneuropeptide ODN Quantitative Differentiation Evidence for Scientific and Industrial Selection


ODN Exhibits 10-Fold Higher Potency than Phosphorylated Analog bpODN in Anxiety-Related Behavior

ODN induces anxiety-like behavior with 10-fold higher potency than its phosphorylated analog bpODN. ODN at 100 ng (i.c.v.) significantly reduces food intake and increases anxiety, whereas bpODN requires a 1000 ng dose to achieve comparable effects in the elevated zero maze test [1].

Anxiety Behavioral Neuroscience Endozepine Pharmacology

ODN Displaces [3H]Flumazenil with an Apparent IC50 of 5 µM at Neuronal Benzodiazepine Receptors

ODN is a good displacer of [3H]flumazenil from intact neurons, with an apparent IC50 of 5 µM [1]. In contrast, ODN does not compete for peripheral-type benzodiazepine receptor (PBR) binding, while Ro5-4864 shows an IC50 of 17.3 nM at PBR [2].

Receptor Pharmacology Binding Affinity GABAergic System

ODN's Glioprotective Activity at Subnanomolar Concentrations (0.1 fM–0.1 nM) in H2O2-Induced Oxidative Stress Model

ODN inhibits H2O2-evoked reactive oxygen species accumulation and cell death in a concentration-dependent manner at subnanomolar concentrations (0.1 fM–0.1 nM) [1]. While no direct comparator data is available in the same study, this potency range is notably lower than many conventional antioxidants.

Neuroprotection Oxidative Stress Astrocyte Biology

ODN Stimulates Ca2+ Mobilization with a Superimposable Dose-Response Curve to Its C-Terminal Octapeptide OP

The octapeptide ODN11-18 (OP) produced a dose-response curve that was superimposable to that obtained with ODN in Ca2+ mobilization assays, indicating that the C-terminal region possesses full biological activity for this endpoint [1]. However, AlaScan mutagenesis revealed that substitution of Leu15 in ODN abolishes Ca2+-mobilizing activity, highlighting the critical role of this residue [1].

Calcium Signaling Structure-Activity Relationship Astrocyte Physiology

Octadecaneuropeptide ODN: Validated Research and Industrial Application Scenarios


Anxiety and Behavioral Neuroscience Research

ODN is the standard agonist for inducing pro-conflict and anxiety-like behavior in rodent and goldfish models via central benzodiazepine receptors [1][2]. Its 10-fold higher potency compared to phosphorylated analogs ensures reproducible anxiogenic responses at lower, physiologically relevant doses [3].

Appetite Regulation and Metabolic Disorder Studies

ODN is a validated tool for investigating endozepinergic control of food intake. It exerts potent anorexigenic effects mediated by the metabotropic astrocytic GPCR, not by CBR/PBR agonists [4]. This receptor selectivity makes it essential for dissecting central feeding pathways.

Oxidative Stress and Neuroprotection Assays

ODN demonstrates exceptional glioprotective potency at subnanomolar concentrations (0.1 fM–0.1 nM) in H2O2-induced oxidative stress models [5]. Its ability to modulate miRNA expression (miR-34b, miR-29a, miR-21) further positions it as a unique tool for studying astrocyte-mediated neuroprotection in Parkinson's and other neurodegenerative disease models [6].

Calcium Signaling and Astrocyte Physiology

ODN is a key reagent for studying G protein-coupled receptor signaling in astrocytes. Its ability to induce robust Ca2+ mobilization from intracellular stores provides a reliable readout for functional astrocyte assays [7]. SAR studies using ODN and its analogs are crucial for mapping pharmacophores of this receptor system [7].

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